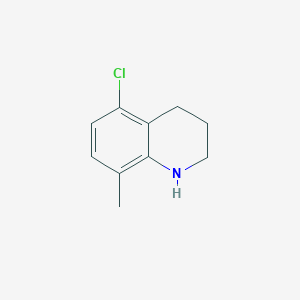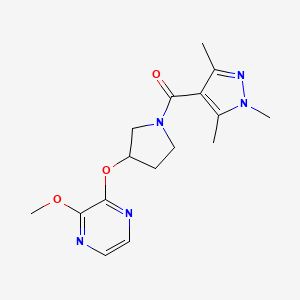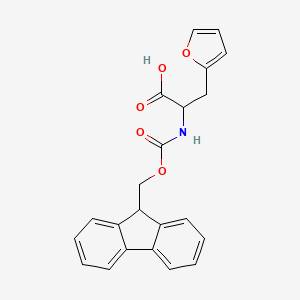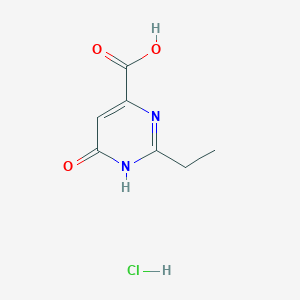![molecular formula C7H12O2 B2793189 5,5-Dimethyl-1,6-dioxaspiro[2.4]heptane CAS No. 1935234-28-8](/img/structure/B2793189.png)
5,5-Dimethyl-1,6-dioxaspiro[2.4]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-1,6-dioxaspiro[2.4]heptane, commonly known as DMDAO, is an organic compound that has been widely used in scientific research. It is a bicyclic ether that has a spiro structure, which makes it an interesting molecule for various applications. The compound has been synthesized using different methods, and its mechanism of action has been studied in detail.
Mecanismo De Acción
DMDAO has a unique spiro structure that makes it an interesting molecule for various applications. Its mechanism of action has been studied in detail, and it has been found to react with ROS and free radicals, forming stable adducts. The compound has also been found to act as a radical scavenger, protecting cells from oxidative stress. Its spiro structure has been shown to play a key role in its reactivity and stability.
Biochemical and Physiological Effects
DMDAO has been found to have various biochemical and physiological effects. It has been shown to protect cells from oxidative stress and to have anti-inflammatory properties. The compound has also been found to inhibit the proliferation of cancer cells and to induce apoptosis. In addition, DMDAO has been found to have neuroprotective effects, protecting neurons from oxidative damage and promoting their survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMDAO has several advantages for lab experiments, including its stability, reactivity, and selectivity for ROS and free radicals. It is also easy to synthesize and purify. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations should be taken into consideration when designing experiments using DMDAO.
Direcciones Futuras
There are several future directions for the study of DMDAO. One direction is the development of new methods for the synthesis of DMDAO and its derivatives. Another direction is the study of the compound's interaction with different ROS and free radicals and its potential as a therapeutic agent for various diseases. The compound's neuroprotective effects also warrant further investigation, particularly in the context of neurodegenerative diseases. In addition, the development of new applications for DMDAO, such as in the preparation of metal complexes, could lead to new discoveries in the field of spiro compounds.
Métodos De Síntesis
DMDAO can be synthesized using different methods, including the reaction of 2,3-dimethyl-1,3-butadiene with formaldehyde in the presence of acid catalysts or the reaction of 2,3-dimethyl-1,3-butadiene with paraformaldehyde in the presence of a Lewis acid catalyst. Another method involves the reaction of 2,3-dimethyl-1,3-butadiene with formaldehyde in the presence of a strong base such as sodium hydride. These methods have been used to synthesize DMDAO with good yields and purity.
Aplicaciones Científicas De Investigación
DMDAO has been used in various scientific research applications, including as a fluorescent probe for the detection of reactive oxygen species (ROS) and as a spin trap for the detection of free radicals. The compound has also been used as a ligand for the preparation of metal complexes and as a precursor for the synthesis of other spiro compounds. In addition, DMDAO has been used as a model compound for the study of spiro compounds in general.
Propiedades
IUPAC Name |
5,5-dimethyl-1,6-dioxaspiro[2.4]heptane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-6(2)3-7(4-8-6)5-9-7/h3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXRSKGQQAEOIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CO1)CO2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-1,6-dioxaspiro[2.4]heptane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-bromobenzamide](/img/structure/B2793106.png)







![6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B2793120.png)




![5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2793128.png)